molecular formula C16H14F3N3OS B10970617 4-methyl-3-(2-methylfuran-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

4-methyl-3-(2-methylfuran-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B10970617
M. Wt: 353.4 g/mol
InChI Key: XGOITXRYXAQAEL-UHFFFAOYSA-N
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Description

4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that features a triazole ring, a furan ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of radical trifluoromethylation techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and furan groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The trifluoromethyl group, for instance, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The furan and triazole rings may also contribute to the compound’s overall biological activity by interacting with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE is unique due to its combination of a triazole ring, a furan ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H14F3N3OS

Molecular Weight

353.4 g/mol

IUPAC Name

4-methyl-3-(2-methylfuran-3-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C16H14F3N3OS/c1-10-13(6-7-23-10)14-20-21-15(22(14)2)24-9-11-4-3-5-12(8-11)16(17,18)19/h3-8H,9H2,1-2H3

InChI Key

XGOITXRYXAQAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(N2C)SCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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